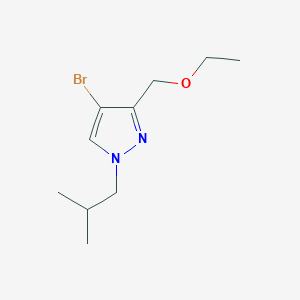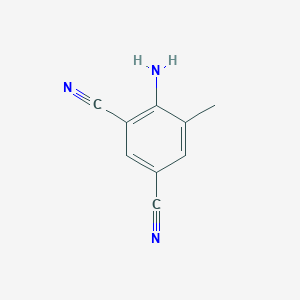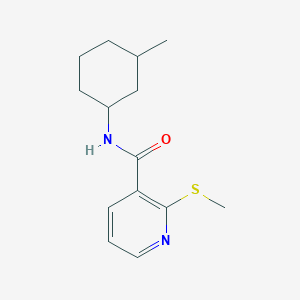
2-Methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, such as 1,5-benzothiazepines, involves the construction of a seven-membered heteroring from the elements of open chains, and reactions involving ring expansion . The solution phase synthesis of 2,3-dihydro-1,5-benzothiazepines was carried out by heating under reflux of α, β -unsaturated ketones with o -aminothiophenol in dry acidic MeOH in the presence of drops of glacial CH3COOH .Chemical Reactions Analysis
The chemical reactions of similar compounds, such as 1,5-benzothiazepines, have been studied . These reactions proceed successfully at equimolar ratio of reagents under very mild conditions at 18–20°C in methanol, in the absence of a catalyst .科学的研究の応用
Antioxidative Properties
- Phenylpropanoids, similar in structure to 2-Methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone, have been found to possess antioxidative properties. For instance, a study by Kikuzaki et al. (1999) on Pimenta dioica berries identified phenylpropanoids that inhibited the autoxidation of linoleic acid (Kikuzaki et al., 1999).
Chromatographic Analysis
- The compound has been used in chromatographic analyses. Gatti et al. (1990) explored the use of a similar compound as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols (Gatti et al., 1990).
Synthesis and Application in Organic Chemistry
- It has applications in the synthesis of various organic compounds. For example, Parameshwarappa et al. (2009) discussed the synthesis of thiazole substituted coumarins, indicating the broader use of similar compounds in organic synthesis (Parameshwarappa et al., 2009).
- Shruthi et al. (2019) described the synthesis of a novel heterocyclic compound using a method that could potentially involve compounds like 2-Methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone (Shruthi et al., 2019).
Bioremediation and Environmental Applications
- A study by Raj et al. (2014) focused on bioremediation of pulp and paper mill effluent using a laccase-producing Paenibacillus sp., which could potentially involve similar compounds (Raj et al., 2014).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different therapeutic effects .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with various therapeutic effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
特性
IUPAC Name |
2-methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-17-11-14(16)15-8-7-13(18-10-9-15)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQZOTNXUVZALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(SCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid](/img/structure/B2842797.png)
![(Z)-ethyl 2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2842798.png)



![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2842804.png)
![4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2842805.png)
![(E)-1-ethyl-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2842806.png)
![N-[(3,4-dichlorobenzoyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine](/img/structure/B2842809.png)




![3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(2-pyridinylsulfanyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2842816.png)